Proteolytic Stability: Reduced Hypothalamic Degradation vs. Native GnRH
The compound exhibits markedly enhanced resistance to enzymatic degradation in key target tissues compared to native GnRH. This is a critical differentiator for in vivo and ex vivo studies where peptide longevity is a factor [1]. In comparative studies, the degradation velocity of [des-Gly10, D-Phe6]-LH-RH ethylamide by rat hypothalamic and pituitary homogenates was measured to be only 10% of that observed for native LHRH [1].
| Evidence Dimension | Relative Degradation Velocity by Tissue Homogenates |
|---|---|
| Target Compound Data | 10% of native LHRH degradation velocity |
| Comparator Or Baseline | Native LHRH (set to 100% velocity) |
| Quantified Difference | A 90% reduction in degradation rate |
| Conditions | In vitro, using homogenates of rat hypothalamus and pituitary |
Why This Matters
For experimental designs requiring sustained exposure or in vivo administration, this significantly reduced degradation rate translates to a longer effective half-life at the target site compared to native GnRH.
- [1] Bienert M, et al. Direct tritium-labelling into histidine of luteinizing hormone-releasing hormone agonists and use of the tracers in studies on proteolytic breakdown. BBA - General Subjects. 1983;761(2):183-190. View Source
